2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid
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Overview
Description
2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a benzyl group attached to the indole moiety, which is further connected to a nitrobenzoic acid group through an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst . The ethenyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde . Finally, the nitrobenzoic acid group is introduced through a nitration reaction, using concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the purification and isolation of intermediates .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-aminobenzoic acid.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid involves its interaction with various molecular targets:
DNA Binding: The indole moiety can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation and inflammation, such as topoisomerases and cyclooxygenases.
Signal Transduction: It can modulate signaling pathways involved in cell growth and apoptosis, such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1-Benzyl-1H-indole-3-carboxylic acid: Similar structure but lacks the nitrobenzoic acid group.
5-Nitroindole: Contains the nitro group but lacks the benzyl and ethenyl linkages.
Uniqueness
2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its electron-withdrawing properties, making it a potent electrophile in substitution reactions .
Properties
CAS No. |
917614-76-7 |
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Molecular Formula |
C24H18N2O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[2-(1-benzylindol-2-yl)ethenyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C24H18N2O4/c27-24(28)22-15-21(26(29)30)13-11-18(22)10-12-20-14-19-8-4-5-9-23(19)25(20)16-17-6-2-1-3-7-17/h1-15H,16H2,(H,27,28) |
InChI Key |
AMBPRBRWFOZMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C=CC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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